3-Chloro-2-fluoro-DL-phenylglycine
Description
3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0) is a halogenated phenylglycine derivative with a molecular formula of C₈H₇ClFNO₂ and a molecular weight of 203.59 g/mol. Structurally, it features a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, attached to a glycine backbone (α-amino acetic acid). Its synthesis typically involves electrophilic aromatic substitution or coupling reactions, with purity levels reaching 95% in commercial preparations .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKCKDAFNYYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with glycine in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 3-Chloro-2-fluoro-DL-phenylglycine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-DL-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Chloro-2-fluoro-DL-phenylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-DL-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between 3-Chloro-2-fluoro-DL-phenylglycine and related compounds:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| 3-Chloro-2-fluoro-DL-phenylglycine | Cl (3), F (2) | C₈H₇ClFNO₂ | 203.59 | 1042665-36-0 | 95% |
| 2-Chlorophenylglycine | Cl (2) | C₈H₈ClNO₂ | 185.61 | 1196-79-8 | N/A |
| DL-4-Chlorophenylglycine | Cl (4) | C₈H₈ClNO₂ | 185.61 | 6212-33-5 | N/A |
| 3-Chloro-4-fluoro-DL-phenylglycine | Cl (3), F (4) | C₈H₇ClFNO₂ | 203.59 | 261762-99-6 | 97% |
| 4-Chloro-3-fluoro-DL-phenylglycine | Cl (4), F (3) | C₈H₇ClFNO₂ | 203.59 | 1039338-62-9 | 98% |
Key Observations :
- Halogen Positioning: The position of chlorine and fluorine significantly impacts electronic and steric properties.
- Molecular Weight: Chloro-fluoro derivatives (~203.59 g/mol) are heavier than mono-chlorinated analogs (e.g., 185.61 g/mol for DL-4-Chlorophenylglycine) due to fluorine’s addition .
- Purity : Commercial chloro-fluoro-phenylglycines exhibit high purity (95–98%), reflecting optimized synthetic protocols .
Physicochemical and Reactivity Differences
- Lipophilicity: Fluorine’s electronegativity reduces lipophilicity compared to chlorine. However, the combined effect of Cl and F in 3-Chloro-2-fluoro-DL-phenylglycine may balance polarity, enhancing membrane permeability relative to mono-halogenated analogs .
- Synthetic Challenges : Introducing halogens at positions 2 and 3 requires precise control to avoid side reactions, unlike 4-substituted derivatives (e.g., DL-4-Chlorophenylglycine), where steric effects are minimized .
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